molecular formula C12H12N2O3 B15307814 5-(4-Methoxyphenyl)-1-methyl-1h-pyrazole-4-carboxylic acid CAS No. 917388-53-5

5-(4-Methoxyphenyl)-1-methyl-1h-pyrazole-4-carboxylic acid

Cat. No.: B15307814
CAS No.: 917388-53-5
M. Wt: 232.23 g/mol
InChI Key: YENCHENNHNVZJC-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxylic acid is an organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a methoxyphenyl group attached to a pyrazole ring, which is further substituted with a carboxylic acid group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxylic acid typically involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. This intermediate is then subjected to further reactions to introduce the carboxylic acid group. The reaction conditions often include the use of solvents such as ethanol and catalysts like hydrochloric acid to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of products .

Scientific Research Applications

5-(4-Methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-(4-Methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxylic acid lies in its specific combination of functional groups and the pyrazole core structure. This unique arrangement imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

CAS No.

917388-53-5

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

5-(4-methoxyphenyl)-1-methylpyrazole-4-carboxylic acid

InChI

InChI=1S/C12H12N2O3/c1-14-11(10(7-13-14)12(15)16)8-3-5-9(17-2)6-4-8/h3-7H,1-2H3,(H,15,16)

InChI Key

YENCHENNHNVZJC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)C(=O)O)C2=CC=C(C=C2)OC

Origin of Product

United States

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